![molecular formula C14H11ClN2O2S3 B2785711 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide CAS No. 1705189-95-2](/img/structure/B2785711.png)
5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is a compound that has been studied for its potential therapeutic applications . It belongs to the class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For example, the X-ray crystal structure of a related compound in complex with human Factor Xa (FXa) has been reported . This study clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis
Thiazole, a parent material for various chemical compounds including this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to inhibit the growth of microorganisms, resulting in the death of microbial cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in water, alcohol, and ether can affect their bioavailability and distribution in the body . Moreover, the pH value can influence the stability of these compounds .
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide. One potential direction is to optimize its synthesis method to improve the yield and purity of the compound. Another direction is to investigate its potential therapeutic applications further, particularly in the treatment of cancer and autoimmune disorders. Furthermore, future research could focus on elucidating the exact mechanism of action of this compound and identifying potential drug targets for its use. Finally, future studies could investigate the safety and efficacy of this compound in vivo, particularly in animal models of disease.
Synthesis Methods
The synthesis of 5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide involves the reaction of 2-(2-methylthiazol-4-yl)aniline with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the synthesis process is typically around 60-70%.
Scientific Research Applications
5-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S3/c1-9-16-12(8-20-9)10-4-2-3-5-11(10)17-22(18,19)14-7-6-13(15)21-14/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIGSZKBSVQMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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